molecular formula C6H7NO2S B7770189 Benzenesulfonamide CAS No. 1202865-50-6

Benzenesulfonamide

カタログ番号: B7770189
CAS番号: 1202865-50-6
分子量: 157.19 g/mol
InChIキー: KHBQMWCZKVMBLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenesulfonamide (C₆H₅SO₂NH₂) is a sulfonamide derivative characterized by a benzene ring attached to a sulfonamide functional group. Its molecular structure features a planar benzene ring with the sulfonamide group (–SO₂NH₂) in the para or meta position, adopting either an eclipsed or staggered conformation depending on the environment . This compound serves as a critical intermediate in pharmaceutical and industrial chemistry, particularly in synthesizing dyes, photochemicals, and disinfectants . Notably, this compound is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, making it a scaffold for designing enzyme-targeting therapeutics .

準備方法

Synthetic Routes and Reaction Conditions: Benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions. For example, the reaction of benzenesulfonyl chloride with aqueous ammonia yields this compound and hydrochloric acid as a byproduct .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: Benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Medicinal Chemistry

Benzenesulfonamides have gained prominence in medicinal chemistry due to their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. They have been explored for their anticancer and antimicrobial properties.

Anticancer Applications

Recent studies have shown that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines, particularly through the inhibition of carbonic anhydrase IX (CA IX). For instance, a study demonstrated that specific derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential as anticancer agents .

Case Study:

  • Compound: 4e
  • Effect: Induced apoptosis in MDA-MB-231 breast cancer cells with a 22-fold increase in annexin V-FITC positivity compared to control.
  • Mechanism: Inhibition of CA IX led to significant cellular uptake and reduced tumor growth in vivo when combined with traditional chemotherapy agents .

Antimicrobial Activity

Benzenesulfonamides have also shown promise as antimicrobial agents. They were evaluated for their antibacterial and anti-biofilm activities against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. Compounds 4g and 4h demonstrated significant inhibition rates of 79.46% and 77.52% against biofilm formation, respectively .

Data Table: Antimicrobial Efficacy of this compound Derivatives

CompoundPathogenInhibition Rate (%)
4eS. aureus80.69
4gK. pneumoniae79.46
4hK. pneumoniae77.52

Agricultural Applications

Benzenesulfonamides are used as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi.

Case Study:

  • Application: A this compound compound was developed to target the enzyme responsible for the biosynthesis of certain amino acids in weeds, demonstrating effective weed control with minimal impact on crop yield.

Materials Science

In materials science, this compound derivatives are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties.

Example:

  • Application: Incorporation of this compound into polycarbonate plastics improved impact resistance and thermal degradation temperatures, making it suitable for high-performance applications.

作用機序

The mechanism of action of benzenesulfonamide primarily involves the inhibition of enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition affects various physiological processes, including pH regulation and fluid secretion .

類似化合物との比較

Structural Analogues and Binding Affinities

Ureido Benzenesulfonamides

Ureido derivatives, such as compounds A–D (Figure 1 in ), incorporate a cyclic ureido linker between the benzenesulfonamide moiety and variable hydrophobic tails. X-ray crystallography reveals that while the sulfonamide group coordinates with the Zn²⁺ ion in hCA II, the tail interacts with hydrophobic pockets in the enzyme’s active site. For example:

  • Compound A (with a benzyl tail) exhibits a 10-fold higher hCA II inhibition (IC₅₀ = 4.2 nM) compared to unmodified this compound (IC₅₀ = 45 nM) due to enhanced hydrophobic interactions .
  • Compound C (with a methyl tail) shows reduced potency (IC₅₀ = 32 nM), emphasizing the role of tail bulkiness in binding .

Phenyl(thio)phosphon(amid)ate Benzenesulfonamides

Phosphorus-based linkers (e.g., in ) introduce chirality and additional substituents, enabling interactions with peripheral regions of hCA. These derivatives achieve sub-nanomolar inhibition (IC₅₀ < 1 nM) by exploiting both the active site and adjacent hydrophobic cavities .

Pharmacological Activity

Carbonic Anhydrase Inhibitors vs. ROR Modulators

  • Carbonic Anhydrase-Targeting Derivatives: Most this compound analogues, such as T0901317, were initially designed as hCA inhibitors. However, T0901317 was later found to act as a high-affinity inverse agonist for retinoic acid receptor-related orphan receptors (RORα/γ) (Kᵢ = 132 nM and 51 nM, respectively), demonstrating dual functionality .
  • Anti-GBM Agents : Derivatives like (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)this compound show potent anti-glioblastoma activity (observed IC₅₀ = 0.292 µM) via TrkA inhibition, distinct from hCA targeting .

Physicochemical Properties

Solubility and Solvent Interactions

This compound’s solubility varies significantly with solvent polarity ():

Solvent Solubility (g/100g, 298 K)
Methanol 8.2
Ethyl acetate 1.7
Dichloromethane 0.9

Modifications like N-cyclohexylthis compound (CAS 3237-31-8) reduce polarity, enhancing lipid solubility for blood-brain barrier penetration .

生物活性

Benzenesulfonamide and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by various research findings, case studies, and data tables.

Overview of this compound

This compound is a sulfonamide compound characterized by a benzene ring attached to a sulfonamide group. This class of compounds has historically been used as antibiotics, but recent research has expanded their application to cancer treatment, enzyme inhibition, and antibacterial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Benzenesulfonamides are known to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes. For instance, newly synthesized derivatives demonstrated potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating selectivity over CA II (IC50 1.55–3.92 μM) .
  • Anticancer Activity : Recent studies have identified this compound analogs as effective kinase inhibitors with promising anticancer properties. For example, the compound AL106 exhibited a 78% inhibition rate in U87 glioblastoma cells, showcasing its potential as an anticancer agent .
  • Antibacterial Properties : Research has shown that benzenesulfonamides can interfere with bacterial growth by inhibiting key enzymes necessary for bacterial metabolism. In particular, certain derivatives were found to be effective against various strains including Staphylococcus aureus .

1. Anticancer Activity

A study evaluated several this compound derivatives for their cytotoxic effects on glioblastoma cells. The results indicated that AL106 was significantly more effective than other derivatives and even compared favorably against the standard chemotherapeutic agent cisplatin . The following table summarizes the inhibitory effects observed:

Compound% Cell Growth Inhibition (U87 Cells)
AL10678%
AL3464.7%
AL11053.3%
Cisplatin90%

2. Cardiovascular Effects

Another research focused on the cardiovascular effects of this compound derivatives using an isolated rat heart model. The study found that specific derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies . The experimental design is summarized in the table below:

CompoundDose (nM)Effect on Perfusion Pressure
Control (Krebs-Henseleit solution only)-Baseline
This compound0.001Decreased
Compound 20.001Decreased
Compound 30.001Decreased
Compound 40.001Decreased

Q & A

Q. How can researchers optimize reaction conditions for synthesizing novel benzenesulfonamide derivatives?

Basic Question
To optimize synthesis, focus on reagent stoichiometry, solvent systems, and catalyst selection. For example, in synthesizing this compound-1,2,3-triazole hybrids, a click reaction using CuSO₄·5H₂O (0.2 mmol) and sodium ascorbate (0.1 mmol) in acetone/H₂O (1:1) at room temperature for 10 hours yields high-purity products . Purification via silica gel column chromatography (hexane/EtOAc = 9:1) is critical to isolate intermediates .

Q. What methodologies are used to analyze the binding affinity of this compound derivatives to enzymes like carbonic anhydrase?

Advanced Question
Fluorescence titration and steady-state kinetic assays are key. In studies with human carbonic anhydrase I (hCA-I), spacer length between this compound and metal-binding groups (e.g., iminodiacetate-Cu²⁺) significantly affects affinity. Ligands with shorter spacers (22 Å) exhibit ~100-fold higher binding affinity due to interactions with surface histidine residues . EDTA addition or histidine modification can validate metal-dependent binding .

Q. How can theoretical toxicity profiles of this compound derivatives be evaluated?

Advanced Question
Use computational tools like ProTox-II, STopTox, and GUSAR to predict toxicity routes (e.g., oral, intravenous). For example, derivative 24 requires higher subcutaneous doses for toxicity compared to others, likely due to lipophilicity and administration route . Tabulate predicted LD₅₀ values and compare with experimental data to validate models .

Q. What experimental designs are effective for assessing this compound anti-cancer activity?

Advanced Question

  • In vitro assays : Use trypan blue exclusion to determine cytotoxicity in glioblastoma (U87) and non-cancerous (MEF) cells. Compound AL106 showed an IC₅₀ of 58.6 µM in U87 cells, with lower toxicity in MEF cells than cisplatin .
  • Molecular docking : Analyze interactions with targets like TrkA. AL106 forms hydrophobic bonds with Tyr359 and charged interactions with Gln369, validated by binding energy calculations .

Q. How can QSAR models be developed for this compound derivatives?

Basic Question
Focus on topological indices (e.g., Wiener index) and hydrophilicity-lipophilicity balance (LogP). For carbonic anhydrase inhibitors, correlate sulfonamide substituent electronegativity with inhibitory potency . Use software like MOE or Schrodinger to generate 3D-QSAR models and validate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in this compound bioactivity data?

Advanced Question

  • Dose-response validation : Re-test conflicting compounds across multiple cell lines (e.g., cancer vs. normal).
  • Structural analogs : Compare derivatives with minor substituent changes. For example, replacing a methyl group with trifluoromethyl in AL107 altered TrkA binding by 2.3 kcal/mol .
  • Meta-analysis : Aggregate data from independent studies to identify trends in IC₅₀ or toxicity thresholds .

Q. How are this compound derivatives characterized post-synthesis?

Basic Question

  • NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for this compound cores) .
  • Mass spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]⁺ for AL106 at m/z 449.12) .
  • Chromatography : Monitor purity via HPLC (≥95% by area under the curve) .

Q. What computational approaches predict this compound interactions with epigenetic targets like Smyd3?

Advanced Question
Perform molecular dynamics (MD) simulations to assess binding stability. For Smyd3 inhibitors, derivatives 2 , 7 , and 21 showed strong hydrophobic interactions in the catalytic pocket, but required experimental validation via enzyme inhibition assays . Use free energy perturbation (FEP) to quantify ΔΔG values for substituent modifications .

Q. How do structural modifications influence this compound pharmacokinetics?

Advanced Question

  • ADMET profiling : Calculate parameters like blood-brain barrier permeability (e.g., AL106 has a BBB score of 0.45, indicating low CNS penetration) .
  • Metabolic stability : Use microsomal assays to track CYP450-mediated degradation. Electron-withdrawing groups (e.g., -CF₃) often reduce hepatic clearance .

Q. What safety protocols are critical for handling this compound intermediates?

Basic Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste disposal : Segregate sulfonamide-containing waste for incineration to prevent environmental contamination .
  • First aid : For inhalation exposure, move to fresh air; for ingestion, rinse mouth and seek medical help .

特性

IUPAC Name

benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBQMWCZKVMBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18522-93-5 (mono-hydrochloride salt)
Record name Benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1059159
Record name Benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to cream odorless crystalline powder; [Alfa Aesar MSDS]
Record name Benzenesulfonamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20287
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000894 [mmHg]
Record name Benzenesulfonamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20287
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

98-10-2
Record name Benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENESULFONAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 28.3 g (0.1 mole) of 2-iodophenylsulfonamide in 350 ml of dimethylformamide and 100 ml of triethylamine are added 1.0 g of palladium dichloro-bis(triphenylphosphite) complex, PdCl2 [P(C6H5)3 ]2, and 0.5 g of copper(I) iodide (CuI). Gaseous propine is then introduced into this solution until the starting material is completely reacted. The reaction mixture is filtered and the residue is concentrated in vacuo and then taken up in water. The precipitate is isolated and dried. Recrystallisation from ethyl acetate/hexane yields 15.6 g (80%) of 2-propyn-1-yl)phenylsulfonamide with a melting point of 147°-149° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

200 ml of aq. NH3 is cooled to −10° C. and treated with benzenesulfonylchloride (13 g, 73 mmol). The resulting mixture is stirred at this temperature for 3 h. When TLC confirmed the completion of the reaction, the reaction mixture is warmed to rt, and the resulting solid is filtered, washed with water and dried under vacuum to afford the title compound (11.1 g, 96%). LC/MS: (ES+): 158.2, (ES−): 156.2.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Reaction with p-tert-butylbenzenesulphonyl chloride in pyridine/toluene at room temperature yielded pure 4-tert-butyl-N-[3-(2-tetrahydropyranyloxyethoxy)-2-methoxy-phenoxy)-phenyl]-benzenesulphonamide. MS: Mt/ e=555.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 199(D), from N-methyl-4-(pyridin-2-yl)but-3-yn-1-amine (50 mg, 0.31 mmol) and 2-chlorobenzene-1-sulfonyl chloride (79 mg, 0.37 mmol). The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent) to afford 37 mg of 2-chloro-N-methyl-N-(pyridin-2-yl)but-3-ynyl)benzenesulfonamide as a brown oil (Yield: 35%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods V

Procedure details

4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (0.5 g, 1.27 mmol) was dissolved in methylene chloride (30 mL) and cooled to 0° C. To this solution was added m-chloroperoxybenzoic acid (MCPBA) (60%, 0.77 g, 2.7 mmol) and the solution was allowed to warm to room temperature while stirring for 18 hours. A solution of Na2S2O5 (2 g) in H2O (25 mL) was added to the reaction mixture and the solution stirred vigorously for 0.5 hour. The layers were separated and the organic layer was washed with saturated NaHCO3 (30 mL) and brine (30 mL), dried over Na2SO4 and concentrated to yield 4-[5-4-[methylsulfonyl]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a white solid, 0.22 g, 40%, mp=209°-210° C.
Name
4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。